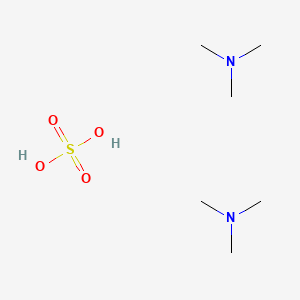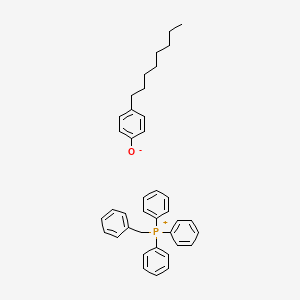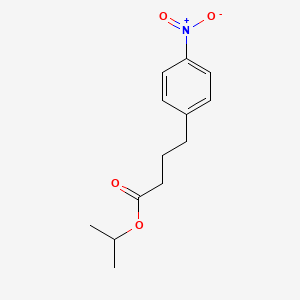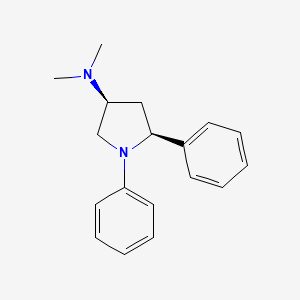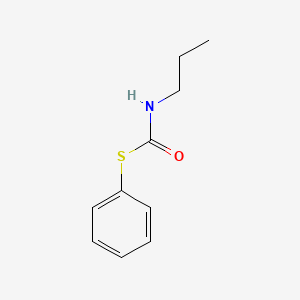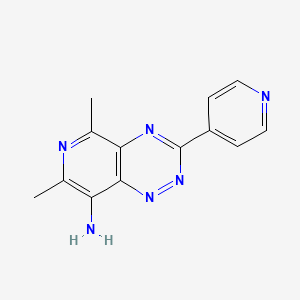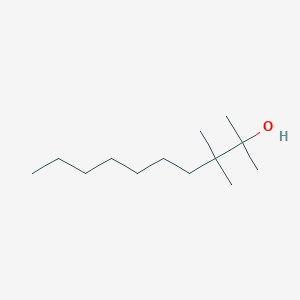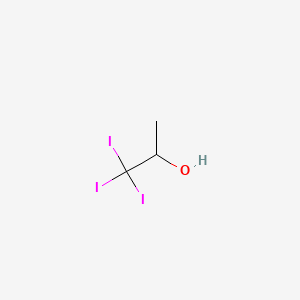
1,1,1-Triiodo-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triiodo-2-propanol is an organic compound with the molecular formula C3H5I3O. It is characterized by the presence of three iodine atoms attached to the first carbon of a propanol molecule. This compound is known for its significant molecular weight of 437.785 Da and its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triiodo-2-propanol typically involves the iodination of 2-propanol. One common method includes the reaction of 2-propanol with iodine in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, eventually leading to the substitution of hydrogen atoms with iodine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Triiodo-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of deiodinated alcohols.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include iodinated ketones, deiodinated alcohols, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1,1-Triiodo-2-propanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in iodination reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in radiopharmaceuticals and diagnostic imaging due to its high iodine content.
Mecanismo De Acción
The mechanism of action of 1,1,1-Triiodo-2-propanol involves its interaction with molecular targets through its iodine atoms. The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by nucleophiles. This reactivity is utilized in various chemical transformations and biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Triiodoethane: Similar in structure but with one less carbon atom.
1,1,1-Triiodopropane: Lacks the hydroxyl group present in 1,1,1-Triiodo-2-propanol.
1,1,1-Triiodo-2-butanol: Contains an additional carbon atom in the chain.
Propiedades
Número CAS |
82010-76-2 |
|---|---|
Fórmula molecular |
C3H5I3O |
Peso molecular |
437.78 g/mol |
Nombre IUPAC |
1,1,1-triiodopropan-2-ol |
InChI |
InChI=1S/C3H5I3O/c1-2(7)3(4,5)6/h2,7H,1H3 |
Clave InChI |
ALYGJNJDNOFGNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(I)(I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


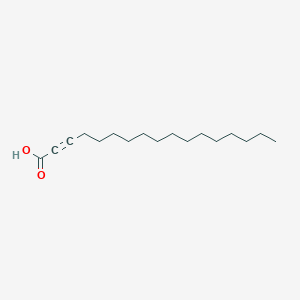
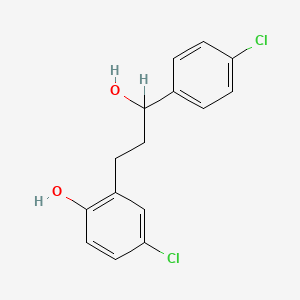
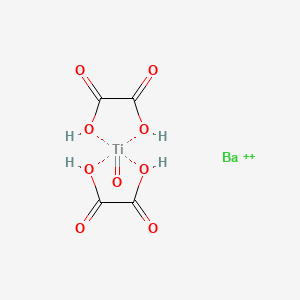
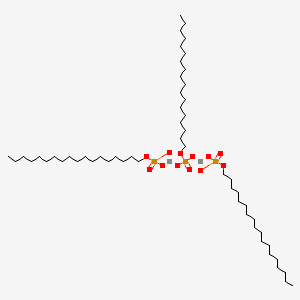
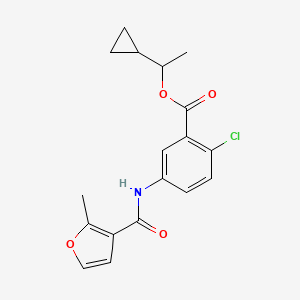
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
